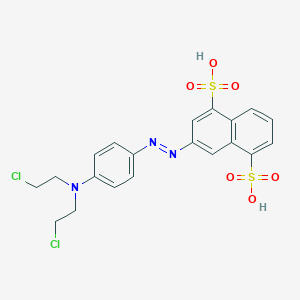
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid, commonly known as Orange G, is a synthetic azo dye. It is widely used in various industries such as textiles, paper, and food as a colorant. Besides its commercial use, Orange G has also been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Orange G is not well understood. It is believed that Orange G binds to cellular structures such as collagen and elastin fibers through electrostatic interactions. The dye may also interact with DNA and RNA molecules, leading to changes in their conformation and function.
Effets Biochimiques Et Physiologiques
Orange G has been shown to have cytotoxic effects on various cell lines. It induces DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Orange G has also been reported to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Orange G is a relatively cheap and easy-to-use stain that can be used in various laboratory applications. However, it has some limitations, such as its potential toxicity and non-specific staining. It is important to carefully control the concentration and exposure time of Orange G to obtain reliable results.
Orientations Futures
Orange G has potential applications in various fields such as cancer therapy, antimicrobial agents, and tissue engineering. Further research is needed to better understand its mechanism of action and to optimize its use in various laboratory applications. Future studies should also focus on developing new derivatives of Orange G with improved properties and reduced toxicity.
Méthodes De Synthèse
Orange G is synthesized by coupling diazonium salt of 3-(4-bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid with a coupling component such as naphthol. The reaction takes place under acidic conditions and requires careful control of temperature and pH to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Orange G has been widely used as a biological stain in histology and cytology. It is commonly used to stain collagen fibers, elastic fibers, and muscle fibers in tissues. Orange G has also been used to stain chromosomes during cell division and to differentiate between various types of leukocytes in blood smears.
Propriétés
Numéro CAS |
101931-20-8 |
|---|---|
Nom du produit |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid |
Formule moléculaire |
C20H19Cl2N3O6S2 |
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
3-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C20H19Cl2N3O6S2/c21-8-10-25(11-9-22)16-6-4-14(5-7-16)23-24-15-12-18-17(20(13-15)33(29,30)31)2-1-3-19(18)32(26,27)28/h1-7,12-13H,8-11H2,(H,26,27,28)(H,29,30,31) |
Clé InChI |
AZKAYVZYOJQXRF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
Synonymes |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic ac id |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



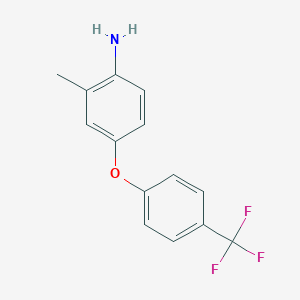
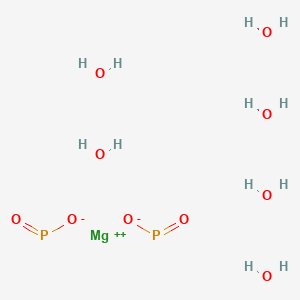
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
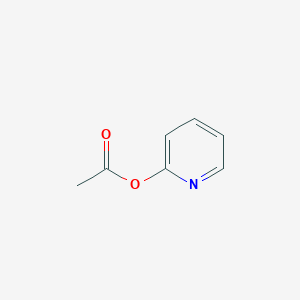
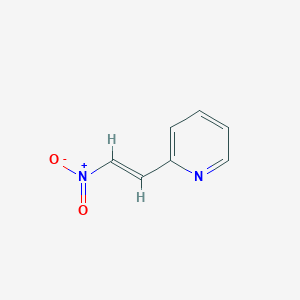
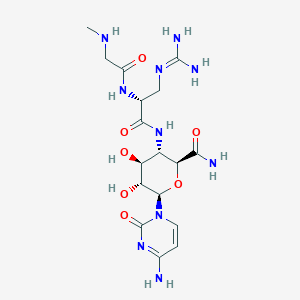
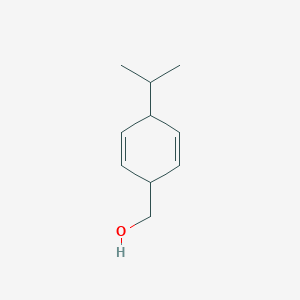
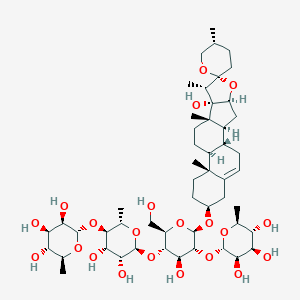
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
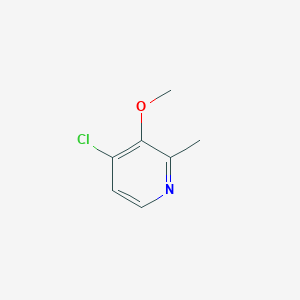
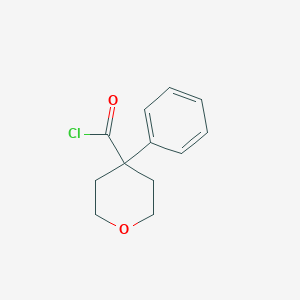
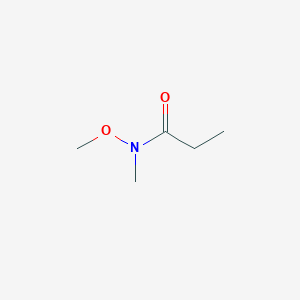

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)